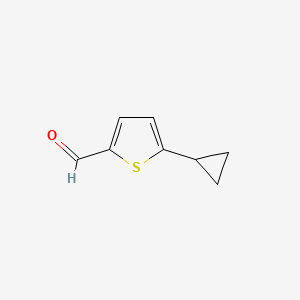

5-Cyclopropylthiophene-2-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

5-cyclopropylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-5-7-3-4-8(10-7)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNYBMGQLIRVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(S2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclopropylthiophene 2 Carbaldehyde

Advanced Catalytic Approaches for C-C Bond Formation

The creation of the crucial carbon-carbon bond between the cyclopropyl (B3062369) ring and the thiophene (B33073) scaffold is most effectively achieved through modern catalytic methods. Palladium-catalyzed cross-coupling reactions stand out as the premier strategy for this transformation.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming C-C bonds, and it has been successfully applied to the synthesis of cyclopropylthiophenes. nih.govdoaj.orglibretexts.org This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgnih.gov For the synthesis of a 2-cyclopropylthiophene precursor, this involves reacting a 2-halothiophene (commonly 2-bromothiophene) with a cyclopropylboron reagent. nih.govresearchgate.net

Significant research has focused on optimizing the Suzuki-Miyaura reaction to achieve high yields for the synthesis of various cyclopropylthiophene derivatives. nih.gov The development of general and scalable procedures is crucial for producing these building blocks from commercially available starting materials. nih.govdoaj.org Studies have demonstrated that high conversion rates and excellent yields can be achieved by carefully selecting the catalyst system, base, and solvent. nih.govcovasyn.com Optimized procedures have reported yields in the range of 69–93% for the coupling of various bromothiophenes with cyclopropylboronic acid on a multigram scale. nih.gov The reaction conditions are generally mild, and the tolerance for various functional groups makes this a highly attractive method. nih.govnih.gov

| Bromothiophene Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-Bromothiophene | 2-Cyclopropylthiophene | 93% | nih.gov |

| 3-Bromothiophene | 3-Cyclopropylthiophene | 85% | nih.gov |

| Methyl 5-bromothiophene-2-carboxylate | Methyl 5-cyclopropylthiophene-2-carboxylate | 88% | nih.gov |

| 1-(5-Bromothiophen-2-yl)ethan-1-one | 1-(5-Cyclopropylthiophen-2-yl)ethan-1-one | 85% | nih.gov |

The choice of catalyst and ligand is paramount to the success of the Suzuki-Miyaura coupling. covasyn.comntnu.no The ligand stabilizes the palladium center and plays a critical role in the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgreddit.com

Pd(OAc)₂ with SPhos: A particularly effective catalytic system involves the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos). nih.gov SPhos is a bulky, electron-rich biaryl monophosphine ligand that promotes high catalytic activity. nih.gov This system allows for very low catalyst loadings (0.25–1 mol% Pd) and achieves high conversion and good yields, making the process efficient and cost-effective. nih.gov The effectiveness of such biarylphosphine ligands is attributed to a combination of steric and electronic properties that accelerate all steps of the catalytic cycle. nih.gov

cataCXium A: Di(1-adamantyl)-n-butylphosphine (cataCXium A) is another highly effective bulky phosphine ligand used in palladium-catalyzed reactions, particularly in formylation reactions that could be relevant to the synthesis of related compounds. researchgate.net

Pd(dppf)Cl₂: The complex [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a common and robust catalyst for a variety of cross-coupling reactions. While highly effective for many Suzuki couplings, for challenging substrates like cyclopropyl groups, more specialized ligands like SPhos or XPhos often provide superior results. ntnu.no

The steric and electronic properties of phosphine ligands are crucial; electron-donating and bulky ligands tend to favor the oxidative addition and reductive elimination steps. researchgate.net

| Catalyst/Ligand | Type | Key Advantage |

|---|---|---|

| Pd(OAc)₂ | Palladium(II) Precursor | Common, versatile, and cost-effective palladium source. |

| SPhos | Biaryl Monophosphine Ligand | High reactivity, allows for low catalyst loading, effective for hindered substrates. nih.govnih.gov |

| cataCXium A | Bulky Phosphine Ligand | High efficiency in specific palladium-catalyzed reactions. researchgate.net |

| Pd(dppf)Cl₂ | Palladium(II) Complex | Robust and widely used general cross-coupling catalyst. |

The choice of the organoboron reagent is also a key consideration.

Cyclopropylboronic Acid: This is the most commonly employed reagent for introducing the cyclopropyl moiety via Suzuki-Miyaura coupling. nih.govresearchgate.net It is commercially available and has been shown to couple efficiently with a wide range of aryl and heteroaryl bromides. nih.govresearchgate.net

Potassium Cyclopropyltrifluoroborate: An excellent alternative to boronic acids are organotrifluoroborates, such as potassium cyclopropyltrifluoroborate. nih.gov These salts are crystalline, air- and moisture-stable solids, which overcomes the potential instability and propensity of cyclopropylboronic acid to undergo protodeboronation (cleavage of the C-B bond by a proton source). nih.gov Suzuki-Miyaura coupling with cyclopropyltrifluoroborates has been successfully applied to aryl and heteroaryl chlorides, which are often less expensive but less reactive than the corresponding bromides. nih.gov

Beyond the Suzuki-Miyaura reaction, other methods can be considered for the synthesis of the cyclopropyl-thiophene bond. One advanced strategy is the direct palladium-catalyzed cyclopropylation of heterocycles. nih.gov This approach involves the direct functionalization of a C-H bond on the thiophene ring, which is an atom-economical alternative that avoids the need for pre-halogenating the thiophene substrate. nih.gov In this method, thiophenes can be directly coupled with cyclopropyl halides in the presence of a simple palladium catalyst. nih.gov This reaction proceeds via a concerted oxidative addition of the cyclopropyl-halide bond to the palladium(0) center, retaining the stereochemistry of the cyclopropyl group. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Cyclopropyl Thiophene Synthesis

Direct Functionalization and Derivatization Routes to the Carbaldehyde Moiety

Once the 2-cyclopropylthiophene core is synthesized, the final step is the introduction of the carbaldehyde (formyl) group at the 5-position of the thiophene ring. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic rings, including thiophene. jk-sci.comorganic-chemistry.orgchemistrysteps.com

The reaction utilizes a formylating agent known as the Vilsmeier reagent, which is an electrophilic chloromethyliminium salt. chemistrysteps.com This reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.com

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich C5 position of the 2-cyclopropylthiophene ring. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, 5-cyclopropylthiophene-2-carbaldehyde. organic-chemistry.orgchemistrysteps.com Thiophene is known to be a suitable substrate for this reaction, although it is generally less reactive than furan or pyrrole. jk-sci.com The reaction conditions, such as temperature, can be tuned depending on the reactivity of the specific thiophene substrate. jk-sci.comrsc.org

Regioselective Introduction of the Formyl Group onto Substituted Thiophenes

The introduction of a formyl group onto a thiophene ring already bearing a substituent is a common synthetic strategy. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene derivatives. researchgate.netrsc.orgjk-sci.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). organic-chemistry.orgnih.gov

The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes an electrophilic aromatic substitution with the electron-rich thiophene ring. nih.gov Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. nih.gov

For a substrate such as 2-cyclopropylthiophene, the directing effects of the cyclopropyl group, an electron-donating group, would activate the thiophene ring towards electrophilic substitution. The formylation is anticipated to occur regioselectively at the C5 position, which is the most electronically enriched and sterically accessible position on the ring, thus yielding this compound. The relative reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction is generally pyrrole > furan > thiophene. jk-sci.com

Reaction conditions for the Vilsmeier-Haack formylation can be modulated depending on the reactivity of the substrate, with temperatures ranging from below 0°C to 80°C. jk-sci.com While this method is conceptually straightforward, the synthesis of the starting material, 2-cyclopropylthiophene, is a prerequisite.

| Feature | Description |

|---|---|

| Reagents | N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃) |

| Intermediate | Chloroiminium salt (Vilsmeier reagent) |

| Reaction Type | Electrophilic Aromatic Substitution |

| Regioselectivity on 2-Substituted Thiophenes | Predominantly at the C5 position |

Cyclopropanation Strategies Applied to Thiophene Precursors

An alternative and highly effective approach to the synthesis of this compound involves the introduction of the cyclopropyl group onto a thiophene ring that already contains the formyl group or a precursor to it. A prominent method for achieving this is the Suzuki-Miyaura cross-coupling reaction. mdpi.commdpi.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. mdpi.commdpi.com

In a specific application for the synthesis of this compound, 5-bromothiophene-2-carbaldehyde serves as the organohalide precursor. mdpi.com This is coupled with cyclopropylboronic acid in the presence of a palladium catalyst and a suitable base. mdpi.com Research has demonstrated that a combination of palladium(II) acetate and a bulky, electron-rich phosphine ligand, such as cataCXium A, can afford the desired product in a high yield of 95%. mdpi.com

Another study optimized the Suzuki-Miyaura cross-coupling for various bromothiophenes using a catalyst system of palladium(II) acetate and SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane), which allowed for low catalyst loadings (0.25–1 mol%) and resulted in yields ranging from 69–93%. mdpi.com

The general procedure for this Suzuki-Miyaura cross-coupling involves the following steps:

A solution of the bromothiophene derivative is prepared in a suitable solvent, such as toluene.

Cyclopropylboronic acid and a base, typically anhydrous potassium phosphate, are added to the reaction mixture.

The mixture is degassed, often with a stream of an inert gas like argon.

The palladium catalyst and phosphine ligand are introduced.

The reaction is heated to drive the coupling to completion.

| Parameter | Condition |

|---|---|

| Organohalide | Bromothiophene derivative (e.g., 5-bromothiophene-2-carbaldehyde) |

| Organoboron Reagent | Cyclopropylboronic acid |

| Catalyst System | Palladium(II) acetate (0.25-1 mol%) with SPhos (0.5-2 mol%) or with cataCXium A (for 95% yield of this compound) |

| Base | Anhydrous potassium phosphate |

| Solvent | Toluene |

| Yield | Up to 95% |

Scalability Considerations and Process Optimization for Efficient Production

For the efficient production of this compound on a larger scale, both the Vilsmeier-Haack and Suzuki-Miyaura routes present distinct advantages and challenges that require careful process optimization.

The Vilsmeier-Haack reaction is generally considered efficient and uses economical reagents. However, the reaction can be highly exothermic and involves the use of hazardous chemicals like phosphorus oxychloride, which can pose challenges for industrial-scale production. researchgate.net To mitigate these risks, a flow chemistry approach has been developed for the Vilsmeier-Haack formylation. researchgate.net Continuous flow systems offer enhanced safety by minimizing the volume of reactive intermediates at any given time and providing superior heat and mass transfer, which allows for better control over the reaction conditions. mdpi.com

The Suzuki-Miyaura coupling is a highly versatile and widely applied reaction in the pharmaceutical industry due to its excellent functional group tolerance and generally high yields. mdpi.comacs.org Key aspects of process optimization for this reaction include the selection of the catalyst, ligand, base, and solvent system to maximize yield and turnover number while minimizing reaction time and catalyst loading. mdpi.commdpi.com For large-scale synthesis, the cost of the palladium catalyst and ligand can be a significant factor. Therefore, developing catalyst systems with low loadings, as demonstrated with the Pd(OAc)₂/SPhos system, is crucial for economic viability. mdpi.com

Furthermore, the removal of residual palladium from the final product is a critical consideration in pharmaceutical manufacturing. mdpi.com Process optimization for the Suzuki-Miyaura reaction often includes the development of efficient workup and purification procedures to ensure the final product meets the stringent purity requirements of the pharmaceutical industry. mdpi.com The use of aqueous solvent systems, such as aqueous n-butanol, can facilitate product separation and align with green chemistry principles by utilizing biodegradable solvents. acs.org The inherent scalability of continuous flow technology is also a notable advantage for industrial applications of the Suzuki-Miyaura reaction, as it does not necessitate re-optimization of critical reaction parameters when scaling up. mdpi.com

Chemical Reactivity and Transformation Pathways of 5 Cyclopropylthiophene 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group is a key center for molecular elaboration, offering a versatile handle for constructing more complex chemical scaffolds through a variety of transformations.

The electrophilic carbon of the aldehyde group readily undergoes nucleophilic addition, which is the initial step for several important carbon-carbon bond-forming reactions. These reactions are fundamental for extending the molecular framework.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, malononitrile, or ethyl cyanoacetate), typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. sphinxsai.comtue.nl For 5-cyclopropylthiophene-2-carbaldehyde, this reaction would yield a substituted alkene, a versatile intermediate for further synthesis. The reaction proceeds via a nucleophilic addition to the aldehyde followed by dehydration. nih.gov

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. masterorganicchemistry.comlibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.org The nature of the ylide determines the stereochemistry of the resulting alkene; stabilized ylides generally yield E-alkenes, while non-stabilized ylides favor the formation of Z-alkenes. nrochemistry.com This reaction is highly chemoselective for aldehydes and ketones and tolerates a wide range of other functional groups. libretexts.orgnrochemistry.com

| Reaction Type | Aldehyde Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Aromatic Aldehydes | Malononitrile, Piperidine/AcOH | Benzylidene Malononitrile | nih.gov |

| Wittig Reaction | Thiophene-2-carboxaldehyde | Methyl bromoacetate, Triphenylphosphine, NaHCO₃ (aq) | Methyl 3-(thiophen-2-yl)acrylate | sciepub.com |

| Wittig Reaction | General Aldehyde | t-BuO₂CCH=PPh₃ | (E)-α,β-Unsaturated Ester | nrochemistry.com |

The oxidation state of the aldehyde carbon can be readily modified, providing access to both carboxylic acids and alcohols.

Oxidation: The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 5-cyclopropylthiophene-2-carboxylic acid. This transformation is a common and crucial step in the synthesis of many derivatives. Various oxidizing agents can be employed, often under mild conditions to avoid degradation of the thiophene ring. For instance, related 5-substituted thiophene-2-carbaldehydes have been successfully oxidized using reagents like bromine in an aqueous acetic acid/sodium acetate (B1210297) buffer or hydrogen peroxide in acetic acid. chemicalbook.comresearchgate.net Aerobic oxidation using molecular oxygen, sometimes facilitated by organocatalysts, represents a greener alternative. researchgate.net

Reduction: Selective reduction of the aldehyde yields the corresponding primary alcohol, (5-cyclopropylthiophen-2-yl)methanol. This transformation is typically achieved with high efficiency using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, often preferred for its chemoselectivity, as it will not reduce other potential functional groups like esters or carboxylic acids.

| Transformation | Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Oxidation | 5-Nitrothiophene-2-carbaldehyde | Br₂, Sodium Acetate, Acetic Acid (aq) | 5-Nitrothiophene-2-carboxylic acid | chemicalbook.com |

| Oxidation | 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde | 30% H₂O₂, Acetic Acid | 5-(2-Thienylsulfonyl)thiophene-2-carboxylic acid | researchgate.net |

| Reduction | 3,5-Dibromo-2-thiophenecarboxaldehyde | NaBH₄ | (3,5-Dibromothiophen-2-yl)methanol | mdpi.com |

Beyond oxidation to the carboxylic acid, the aldehyde can be converted into other important functional groups, such as nitriles. The synthesis of 5-cyclopropylthiophene-2-carbonitrile can be accomplished directly from the aldehyde. A common method involves a condensation reaction with hydroxylamine (B1172632) to form an aldoxime, followed by dehydration using reagents like acetic anhydride (B1165640) or thionyl chloride. Alternatively, one-pot procedures, such as a Wittig-type reaction with reagents like bromoacetonitrile, can also yield the desired nitrile. sciepub.com These nitrile derivatives are valuable synthetic intermediates, for example, in the synthesis of aminothiophenes. nih.gov

Reactivity of the Thiophene Heterocycle

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. nih.gov The directing effects of the substituents—the electron-donating cyclopropyl (B3062369) group at the 5-position and the electron-withdrawing, meta-directing aldehyde group at the 2-position—are crucial in determining the regiochemical outcome of these reactions.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. byjus.commasterorganicchemistry.com For this compound, the position of substitution is governed by the combined electronic effects of the existing substituents. The thiophene ring itself is most reactive at the α-positions (2 and 5). Since both α-positions are already substituted, electrophilic attack will be directed to one of the β-positions (3 or 4).

The cyclopropyl group at C5 is an activating, ortho-, para-director. In the context of the thiophene ring, it directs incoming electrophiles to the adjacent C4 position. Conversely, the aldehyde group at C2 is a deactivating, meta-director, which also directs incoming electrophiles to the C4 position. Therefore, the electronic effects of both substituents reinforce each other, leading to a strong regioselective preference for electrophilic substitution at the C4 position.

Halogenation is a classic example of electrophilic aromatic substitution on thiophene rings. masterorganicchemistry.com The bromination of this compound is expected to proceed with high regioselectivity to yield 4-bromo-5-cyclopropylthiophene-2-carbaldehyde. Studies on the bromination of the closely related 5-phenylthiophene-2-carbaldehyde (B91291) confirm this pattern, with bromination occurring exclusively at the 4-position under mild conditions (bromine in chloroform/water at room temperature). bg.ac.rs

Interestingly, in the case of 5-phenylthiophene-2-carbaldehyde, an unusual side reaction was observed where decarbonylative dibromination occurred, yielding 2,4-dibromo-5-phenylthiophene. bg.ac.rs This suggests that under certain conditions, the aldehyde group can be cleaved and replaced by a bromine atom. This reactivity highlights the complex pathways that can be accessed during the electrophilic functionalization of substituted thiophene aldehydes.

| Substrate | Reagent(s) | Major Product | Position of Bromination | Reference |

|---|---|---|---|---|

| 5-Phenylthiophene-2-carbaldehyde | Br₂ in CHCl₃/H₂O | 4-Bromo-5-phenylthiophene-2-carbaldehyde | C4 | bg.ac.rs |

| Thiophene | Br₂ in CHCl₃ | 2,3,5-Tribromothiophene | C2, C3, C5 | mdpi.com |

Transformations Involving the Cyclopropyl Moiety

The reactivity of the cyclopropyl group in this compound is influenced by the electronic effects of the thiophene ring and the aldehyde group. The thiophene ring, being an aromatic system, can modulate the stability of intermediates formed during reactions, while the electron-withdrawing nature of the carbaldehyde can influence the propensity of the cyclopropyl ring to undergo certain transformations.

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, including thermal, acidic, and in the presence of transition metals. These reactions are often driven by the release of this strain energy.

Thermal and Acid-Catalyzed Rearrangements:

Under thermal or acidic conditions, cyclopropyl carbonyl compounds can undergo rearrangements. A notable example is the Cloke–Wilson rearrangement, where cyclopropyl ketones or aldehydes can isomerize to form dihydrofurans. nih.gov This transformation is thought to proceed through the cleavage of a carbon-carbon bond within the cyclopropyl ring. For instance, in the presence of a Brønsted acid catalyst like p-toluenesulfonic acid (p-TsOH), the cyclopropane (B1198618) ring can open, leading to cyclization and the formation of a five-membered heterocycle. nih.gov The presence of the aldehyde group in this compound makes it a potential substrate for such rearrangements.

The stability of cyclopropylthiophenes can be lower than their benzene (B151609) counterparts, making them more susceptible to decomposition or side reactions under harsh conditions. For example, attempts to brominate 3-cyclopropylthiophene-2-carbaldehyde (B3035055) have been reported to yield unsatisfactory results, which may suggest a degree of instability of the cyclopropyl group under certain electrophilic reaction conditions.

| Condition | Reactant System | Transformation | Product(s) | Observations |

| Thermal | Vinylcyclopropane | Rearrangement | Cyclopentene | Occurs at high temperatures (325–500 °C). nih.gov |

| Thermal | Cyclopropylcarbaldehyde | Rearrangement | Dihydrofuran | A classic example of the Cloke–Wilson rearrangement. nih.gov |

| Acidic (p-TsOH) | Cyclopropyl Ketone | Ring-Opening/Cyclization | Dihydrofuran | The Lewis acidity enhances the inductive effect of the carbonyl group. nih.gov |

| Electrophilic (NBS) | 3-Cyclopropylthiophene-2-carbaldehyde | Attempted Bromination | Undesired Products | Suggests potential instability under these conditions. |

Stability Considerations:

The stability of the cyclopropyl group in this compound is a crucial factor in its synthetic utility. While the cyclopropyl group can be stable under a range of conditions, its reactivity can be unlocked by specific reagents or elevated temperatures. The electron-withdrawing nature of the 2-carbaldehyde group can polarize the cyclopropyl ring, potentially making it more susceptible to nucleophilic attack or rearrangements involving cationic intermediates.

Detailed studies on the stability of this compound under a broad spectrum of acidic, basic, and thermal conditions are limited in the publicly available scientific literature. However, based on the general reactivity of cyclopropyl ketones and other cyclopropyl-substituted heterocycles, it can be inferred that strong acids or high temperatures would likely lead to ring-opening or rearrangement reactions. Conversely, under neutral or mildly basic conditions at moderate temperatures, the cyclopropyl moiety is expected to remain intact during transformations of the aldehyde or thiophene ring.

The stereochemistry of reactions involving the cyclopropyl group is a critical aspect, particularly when chiral centers are generated. In the context of this compound, any transformation that breaks open the cyclopropyl ring can potentially lead to the formation of new stereocenters.

Currently, there is a lack of specific research in the scientific literature detailing the stereochemical outcomes of transformations involving the cyclopropyl moiety of this compound. However, insights can be drawn from studies on analogous systems, such as aryl cyclopropyl ketones.

For instance, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones proceed through a ring-opened distonic radical anion intermediate. The stereochemistry of the final cyclopentane (B165970) product is controlled by the chiral catalyst used in the reaction. This suggests that if this compound were to undergo similar radical-mediated ring-opening and subsequent cyclization, the stereochemical outcome would be highly dependent on the reaction conditions and the presence of any chiral auxiliaries or catalysts.

Furthermore, in thermal rearrangements like the vinylcyclopropane-cyclopentene rearrangement, the stereochemistry of the starting material can influence the stereochemistry of the product, often proceeding through concerted pathways where stereochemical information is transferred. While not directly studied for this compound, it is a fundamental principle in the reactivity of cyclopropane systems.

| Reaction Type | Analogous System | Stereochemical Feature | Potential Implication for this compound |

| Photocatalytic [3+2] Cycloaddition | Aryl Cyclopropyl Ketones | Enantioselective formation of cyclopentanes via a ring-opened radical anion. | Chiral catalysts could potentially control the stereochemistry of products from analogous reactions. |

| Thermal Rearrangement | Vinylcyclopropanes | Stereospecific transformations based on concerted pathways. | The stereochemistry of any substituents on the cyclopropyl ring could direct the stereochemical outcome of thermal rearrangements. |

Spectroscopic Characterization Methodologies in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Molecular Connectivity and Functional Group Analysis

The ¹H NMR spectrum of 5-Cyclopropylthiophene-2-carbaldehyde is anticipated to exhibit distinct signals corresponding to the aldehyde, thiophene (B33073) ring, and cyclopropyl (B3062369) protons. The aldehyde proton is expected to appear as a singlet in the downfield region, typically around δ 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the thiophene ring, being in an aromatic environment, are expected to appear as doublets. The proton at the C3 position would likely resonate at approximately δ 7.6-7.8 ppm, while the proton at the C4 position would be found further upfield, around δ 6.9-7.1 ppm. The cyclopropyl group protons would present a more complex set of multiplets in the upfield region of the spectrum, typically between δ 0.8 and 2.2 ppm.

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde is the most deshielded, with an expected chemical shift in the range of δ 180-185 ppm. The carbons of the thiophene ring are expected to resonate in the aromatic region (δ 125-160 ppm), with the carbon bearing the cyclopropyl group (C5) and the carbon attached to the aldehyde group (C2) being the most downfield. The carbons of the cyclopropyl group will appear in the upfield region, typically between δ 5 and 15 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.8-10.0 | s (singlet) |

| Thiophene-H3 | 7.6-7.8 | d (doublet) |

| Thiophene-H4 | 6.9-7.1 | d (doublet) |

| Cyclopropyl-CH | 1.8-2.2 | m (multiplet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 180-185 |

| Thiophene-C5 | 155-160 |

| Thiophene-C2 | 140-145 |

| Thiophene-C3 | 135-140 |

| Thiophene-C4 | 125-130 |

| Cyclopropyl-CH | 10-15 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Detailed Structural Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the thiophene protons at C3 and C4. It would also display correlations between the methine and methylene (B1212753) protons within the cyclopropyl ring, helping to unravel their complex multiplet structures. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This would allow for the direct assignment of the carbon signals for the aldehyde, the thiophene C3 and C4, and the cyclopropyl CH and CH₂ groups based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu Key HMBC correlations for this compound would include the correlation of the aldehyde proton to the C2 and C3 carbons of the thiophene ring. Additionally, the thiophene proton at C4 would show a correlation to the cyclopropyl methine carbon, confirming the position of the cyclopropyl substituent.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Identification of Characteristic Vibrational Frequencies of Functional Groups

The IR spectrum of this compound is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1660-1680 cm⁻¹. researchgate.net The C-H stretching vibration of the aldehyde proton is also characteristic and appears as a weaker band around 2820-2850 cm⁻¹ and sometimes a second band near 2720-2750 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations from the thiophene ring are expected above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring typically appear in the 1400-1500 cm⁻¹ region. globalresearchonline.net

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C=O | Stretch | 1660-1680 | Strong |

| Aldehyde C-H | Stretch | 2820-2850, 2720-2750 | Weak to Medium |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

Analysis of Molecular Vibrational Modes and Conformations

Raman spectroscopy offers complementary information to IR spectroscopy. For thiophene derivatives, the symmetric C=C stretching mode of the ring is often a strong band in the Raman spectrum, typically observed around 1400-1450 cm⁻¹. mdpi.com The vibrations associated with the cyclopropyl ring, particularly the ring breathing mode, would also be observable. By combining IR and Raman data, a more complete picture of the vibrational modes of this compound can be obtained, which can be further supported by computational calculations to analyze different possible conformations of the cyclopropyl group relative to the thiophene ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₈H₈OS), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

The fragmentation pattern upon electron ionization would likely involve characteristic losses. A common fragmentation for aldehydes is the loss of a hydrogen atom to give a stable acylium ion [M-1]⁺. libretexts.org Another expected fragmentation is the loss of the formyl radical (•CHO), resulting in a [M-29]⁺ peak, which would correspond to the 5-cyclopropylthienyl cation. libretexts.org Further fragmentation of the cyclopropylthiophene moiety could also be observed, providing additional structural confirmation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 152 |

| [M-1]⁺ | [M-H]⁺ | 151 |

| [M-29]⁺ | [M-CHO]⁺ | 123 |

By integrating the data from these diverse spectroscopic techniques, researchers can confidently elucidate and confirm the structure of this compound, providing a solid foundation for further investigation into its chemical properties and potential applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. For an organic compound such as this compound, this method provides valuable insights into its electronic structure, particularly the extent of conjugation between the thiophene ring, the cyclopropyl group, and the carbaldehyde function. The absorption of UV or visible light by the molecule promotes electrons from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy one, the lowest unoccupied molecular orbital (LUMO).

The chromophore in this compound is the entire conjugated system, which includes the π-electron system of the thiophene ring extended by the π-bond of the carbonyl group. The cyclopropyl group, attached at the 5-position of the thiophene ring, can also participate in this conjugation through its unique electronic properties, which can lead to a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene-2-carbaldehyde (B41791).

The principal electronic transitions observed in the UV-Vis spectrum of this compound are expected to be π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n → π* transitions are of lower intensity and correspond to the promotion of an electron from a non-bonding orbital (n), primarily located on the oxygen atom of the carbonyl group, to a π* antibonding orbital.

The position and intensity of these absorption bands are sensitive to the solvent polarity. In polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift, while the π → π* transition may experience a bathochromic shift.

A hypothetical UV-Vis absorption data for this compound in a common organic solvent like ethanol (B145695) is presented in the table below. This data is representative of what would be expected for a compound with this type of chromophore.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition Assignment |

|---|---|---|---|

| Ethanol | 285 | 15,000 | π → π |

| Ethanol | 340 | 2,500 | n → π |

Comparative Analysis of Experimental and Computationally Simulated Spectroscopic Data

In contemporary chemical research, the synergy between experimental measurements and computational simulations provides a more profound understanding of molecular properties. For this compound, a comparative analysis of its experimental UV-Vis spectrum with data generated from computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), offers a detailed assignment of electronic transitions and validation of theoretical models.

Computational chemistry software can predict the electronic absorption spectrum by calculating the excitation energies and oscillator strengths of the electronic transitions. These calculated values can then be directly compared with the experimentally determined λmax and molar absorptivity values. The level of theory and the basis set used in the calculations are crucial for obtaining accurate results that correlate well with experimental data.

Discrepancies between experimental and simulated data can often be attributed to factors such as solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM), and vibrational broadening of the electronic transitions, which is not always accounted for in basic TD-DFT calculations.

Below is a table presenting a comparative analysis of hypothetical experimental UV-Vis data and simulated data for this compound, calculated using the TD-DFT method with a B3LYP functional and a 6-311++G(d,p) basis set in a simulated ethanol solvent environment.

| Parameter | Experimental Data (in Ethanol) | Simulated Data (TD-DFT/B3LYP/6-311++G(d,p) in Ethanol PCM) | Deviation (%) |

|---|---|---|---|

| λmax (π → π) (nm) | 285 | 292 | 2.46 |

| Oscillator Strength (f) (π → π) | - | 0.45 | - |

| λmax (n → π) (nm) | 340 | 348 | 2.35 |

| Oscillator Strength (f) (n → π) | - | 0.08 | - |

The close agreement between the experimental and simulated λmax values in this hypothetical comparison would lend confidence to the assignment of the observed absorption bands to specific electronic transitions. Furthermore, the calculated oscillator strengths (f) from the simulation provide a theoretical basis for the observed intensities of the absorption bands, with the higher value for the π → π* transition corresponding to its greater molar absorptivity.

Computational Chemistry and Theoretical Investigations of 5 Cyclopropylthiophene 2 Carbaldehyde

Reaction Mechanism Elucidation through Advanced Computational Studies

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying key intermediates and transition states.

To understand the kinetics of a reaction, it is essential to locate the transition state (TS) structure and calculate the activation energy barrier. The transition state is a first-order saddle point on the potential energy surface, and its geometry provides insights into the bond-forming and bond-breaking processes. chemrxiv.org

Computational studies can map out the entire reaction pathway for both the formation and derivatization of 5-cyclopropylthiophene-2-carbaldehyde. For instance, the mechanism of the Vilsmeier-Haack reaction, a common method for formylating thiophenes, can be investigated computationally to understand the role of the catalyst and the nature of the intermediates.

Similarly, the mechanisms of reactions involving the aldehyde group, such as condensation or oxidation reactions, can be explored. researchgate.net By comparing the energy profiles of different possible pathways, the most likely reaction mechanism can be identified. These computational insights can guide the design of new synthetic routes and the optimization of reaction conditions.

Molecular Modeling and Dynamics for Conformation and Interactions

Molecular modeling and dynamics simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. For this compound, these methods provide crucial insights into its conformational preferences and the nature of its intermolecular interactions, which are fundamental to understanding its physical and chemical properties.

The conformational landscape of this compound is primarily defined by the rotation of the cyclopropyl (B3062369) and carbaldehyde groups relative to the thiophene (B33073) ring. The potential energy surface (PES) of a molecule is a multidimensional surface that describes the potential energy of the molecule as a function of its geometry. By exploring the PES, we can identify the most stable conformations (energy minima) and the energy barriers between them (transition states).

For this compound, two main rotational degrees of freedom are of interest:

The dihedral angle (θ₁) between the carbaldehyde group and the thiophene ring.

The dihedral angle (θ₂) between the cyclopropyl group and the thiophene ring.

Computational studies on the parent compound, thiophene-2-carbaldehyde (B41791), have shown that the aldehyde group has two planar conformations, O-trans (or O-S trans) and O-cis (or O-S cis), with the O-trans conformer being the more stable. The energy barrier for rotation between these conformers is relatively low. The presence of the cyclopropyl group at the 5-position is expected to have a minor influence on the rotational barrier of the carbaldehyde group due to its distance.

A relaxed scan of the potential energy surface for the rotation of the carbaldehyde group would likely reveal two energy minima corresponding to the O-S cis and O-S trans conformers. The following table provides hypothetical but representative data for such an analysis, based on density functional theory (DFT) calculations of similar molecules.

| Dihedral Angle (θ₁) | Conformation | Relative Energy (kcal/mol) |

| 0° | O-S cis | 0.8 - 1.2 |

| 180° | O-S trans | 0.0 |

This interactive table provides a simplified representation of the potential energy surface scan for the rotation of the carbaldehyde group. The O-S trans conformation is set as the reference energy minimum (0.0 kcal/mol).

The intermolecular interactions of this compound are crucial in determining its macroscopic properties, such as its crystal packing and behavior in solution. Computational methods can be employed to identify and quantify these interactions.

In the solid state, molecules of this compound are likely to arrange themselves to maximize favorable intermolecular contacts. The primary interactions expected are:

π-π Stacking: The electron-rich thiophene rings can stack on top of each other, contributing to the stability of the crystal lattice. The cyclopropyl and carbaldehyde substituents will influence the geometry of this stacking.

C-H···O Hydrogen Bonds: The aldehyde oxygen is a potential hydrogen bond acceptor, and it can form weak hydrogen bonds with hydrogen atoms from the thiophene or cyclopropyl groups of neighboring molecules.

C-H···π Interactions: Hydrogen atoms from the cyclopropyl groups can interact with the π-system of the thiophene ring of adjacent molecules.

Sulfur-Containing Interactions: The sulfur atom in the thiophene ring can also participate in various weak intermolecular interactions. nih.gov

In solution, the interactions with solvent molecules will be dominant. Molecular dynamics simulations can be used to study the solvation shell around this compound and to understand how it interacts with different solvents.

The following table summarizes the types of intermolecular interactions and their likely energetic contributions, based on theoretical calculations of related thiophene derivatives.

| Interaction Type | Description | Estimated Energy (kcal/mol) |

| π-π Stacking | Parallel displaced stacking of thiophene rings | -2.0 to -5.0 |

| C-H···O Hydrogen Bond | Interaction between a C-H bond and the aldehyde oxygen | -0.5 to -2.0 |

| C-H···π Interaction | Interaction between a C-H bond and the thiophene π-system | -0.5 to -1.5 |

This interactive table provides an overview of the potential intermolecular interactions and their estimated energy contributions, which are important for understanding the solid-state and solution-phase behavior of the compound.

Role of 5 Cyclopropylthiophene 2 Carbaldehyde As a Key Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the aldehyde group, coupled with the electronic properties of the cyclopropyl-substituted thiophene (B33073) ring, enables 5-Cyclopropylthiophene-2-carbaldehyde to participate in numerous organic reactions. It is frequently employed in condensation, cyclization, and multi-component reactions to build intricate molecular architectures.

This carbaldehyde derivative is a key building block in the development of new therapeutic agents. Its structural features are often incorporated into the core of biologically active compounds, contributing to their efficacy and pharmacological profile.

This compound is a recognized intermediate in the synthesis of inhibitors targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The NS5A protein is essential for HCV RNA replication and the assembly of new virus particles, making it a prime target for antiviral therapy.

Research has demonstrated that the thiophene scaffold can be integrated into the structure of potent NS5A inhibitors. For instance, in the development of second-generation inhibitors, modifications to existing compound structures have led to more potent anti-HCV compounds. The synthesis of these complex molecules often involves intermediates derived from functionalized thiophenes like this compound. The incorporation of this specific building block can influence the compound's stability, potency, and pharmacokinetic properties.

The development of antiviral agents targeting HCV has seen significant progress with the advent of direct-acting antivirals, including NS5A inhibitors. These inhibitors have shown remarkable potency, often in the picomolar range, and have become a cornerstone of modern HCV treatment regimens.

Table 1: Selected HCV NS5A Inhibitors and their Potency

| Compound | Target | In Vitro Potency (EC50) | Therapeutic Window |

|---|---|---|---|

| BMS-790052 | HCV NS5A | ≤ 50 pM | > 104 |

| Compound 5b | HCV NS5A | Picomolar range | > 104 |

| Compound 5d | HCV NS5A | Picomolar range | > 104 |

Application in the Synthesis of Pharmaceutical Intermediates and Active Compounds

Synthesis of Imidazolidine-2,4-dione Derivatives and Related Heterocycles

Imidazolidine-2,4-diones, also known as hydantoins, are a class of heterocyclic compounds with a wide range of pharmaceutical applications, including anticonvulsant and antiarrhythmic properties. mdpi.com The synthesis of these derivatives can be achieved through various chemical pathways, often involving the condensation of an aldehyde with other reagents.

This compound can serve as the aldehyde component in such syntheses. The general synthetic route to C-5 substituted imidazolidine-2,4-diones often involves the Strecker synthesis to form an α-amino acid from the corresponding aldehyde, followed by cyclization with an isocyanate or a related reagent. mdpi.com This approach allows for the introduction of the 5-cyclopropylthienyl moiety at the C-5 position of the imidazolidine-2,4-dione ring, leading to novel derivatives with potential biological activities. The synthesis of these compounds is often carried out to explore their potential as inhibitors of bacterial virulence or for other therapeutic applications. nih.gov

Table 2: General Synthetic Scheme for Imidazolidine-2,4-dione Derivatives

| Step | Reactants | Product |

|---|---|---|

| 1 | Aldehyde (e.g., this compound), KCN, NH4Cl | α-Amino nitrile |

| 2 | α-Amino nitrile (hydrolysis) | α-Amino acid |

| 3 | α-Amino acid, Phenyl isocyanate | N-Phenylcarbamoyl-α-amino acid |

| 4 | N-Phenylcarbamoyl-α-amino acid (cyclization) | 5-Substituted-3-phenyl-imidazolidine-2,4-dione |

Formation of Diverse Bicyclic and Polycyclic Scaffolds with Potential Biological Relevance

The chemical reactivity of this compound makes it a valuable precursor for the construction of more complex bicyclic and polycyclic heterocyclic systems. These larger scaffolds are of significant interest in medicinal chemistry as they can mimic the structures of natural products and provide a three-dimensional framework for interacting with biological targets.

Through multi-step synthetic sequences, the aldehyde functionality can be transformed into various other groups, which can then participate in intramolecular cyclization reactions to form fused ring systems. For example, the thiophene ring can be annulated with other heterocyclic or carbocyclic rings, leading to novel molecular architectures. These complex structures are then evaluated for their potential biological activities across different therapeutic areas.

The utility of this compound extends beyond pharmaceuticals into the realms of agrochemistry and materials science. The thiophene nucleus is a common feature in many agrochemicals, including fungicides, insecticides, and herbicides. The introduction of the cyclopropyl (B3062369) and carbaldehyde groups allows for the synthesis of a diverse library of compounds that can be screened for desired agrochemical properties.

In materials science, thiophene-based compounds are precursors to conducting polymers and organic electronic materials. The aldehyde group of this compound provides a convenient handle for polymerization or for incorporation into larger conjugated systems. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the cyclopropyl group can influence the solubility, processability, and electronic properties of the resulting materials.

Scaffold for the Development of Novel Functional Materials

As a functionalized heterocycle, this compound can act as a fundamental building block, or scaffold, for the systematic development of new functional materials. By systematically modifying the aldehyde group or by further substitution on the thiophene ring, chemists can fine-tune the electronic and physical properties of the resulting molecules.

This scaffold approach is particularly valuable in the design of organic semiconductors, where the charge transport properties are highly dependent on molecular structure and intermolecular interactions. The rigid thiophene core, combined with the potential for derivatization at the aldehyde position, allows for the creation of materials with tailored band gaps, charge carrier mobilities, and solid-state packing, all of which are critical parameters for device performance.

Incorporation into Polymer and Oligomer Architectures

No published research was found describing the use of this compound as a monomer in the synthesis of polymers or oligomers.

Design and Synthesis of Advanced Ligands and Catalysts

No published research was found detailing the use of this compound in the design or synthesis of advanced ligands or catalysts.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Efficiency and Selectivity

Current synthetic routes to 5-Cyclopropylthiophene-2-carbaldehyde and its derivatives, such as the Suzuki-Miyaura cross-coupling, have proven effective. researchgate.net For instance, the combination of palladium (II) acetate (B1210297) and the cataCXium A ligand can produce the compound in high yield. researchgate.net However, the future of chemical manufacturing emphasizes the adoption of processes that are both economically viable and environmentally benign. Research is therefore shifting towards greener and more sustainable synthetic strategies.

Future exploration should target the development of methodologies that align with the principles of green chemistry, such as minimizing waste and avoiding harsh reagents. researchgate.net Promising avenues include:

C-H Functionalization: Direct C-H functionalization strategies represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. researchgate.net

Multicomponent Reactions (MCRs): MCRs offer an efficient way to build molecular complexity in a single step from three or more reactants, often with high atom economy and reduced waste. nih.gov

Metal-Free Approaches: The development of synthetic methods that avoid transition metals is crucial for reducing metal toxicity and advancing green chemistry. nih.gov Using elemental sulfur or other sulfur sources with common starting materials like cyclopropyl-substituted buta-1-enes could provide more sustainable routes. nih.govorganic-chemistry.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reactions, improve yields and selectivity, and allow for safer, more scalable production processes. researchgate.net

Table 1: Comparison of Synthetic Strategies for Thiophene (B33073) Derivatives

| Strategy | Description | Potential Advantages | References |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Coupling of a thiophene derivative with a cyclopropyl-containing reagent (e.g., potassium cyclopropyltrifluoroborate). | High yields, well-established methodology. | researchgate.net |

| C-H Activation/Functionalization | Directly forming a C-C or C-heteroatom bond on the thiophene ring without prior halogenation. | High atom economy, reduced synthetic steps, less waste. | researchgate.net |

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a one-pot reaction to form the final product. | Increased efficiency, molecular diversity, operational simplicity. | nih.gov |

| Metal-Free Cyclizations | Using reagents like elemental sulfur to construct the thiophene ring from acyclic precursors. | Avoids toxic and expensive metal catalysts, environmentally benign. | nih.govorganic-chemistry.org |

Advanced Mechanistic Studies on the Chemical Reactivity of the Cyclopropylthiophene System

The chemical reactivity of this compound is complex, governed by the electronic interplay between the electron-rich thiophene ring, the electron-withdrawing aldehyde group, and the strained, partially unsaturated character of the cyclopropyl (B3062369) ring. While the reactivity of thiophene towards electrophilic substitution is well-known to be higher than that of benzene (B151609), the specific influence of the cyclopropyl substituent warrants deeper investigation. nih.gov

Future research should employ advanced computational and experimental techniques to elucidate reaction mechanisms. Density Functional Theory (DFT) calculations, for example, can provide profound insights into reaction pathways, transition state geometries, and the thermodynamic and kinetic factors controlling product formation. chemrxiv.orgmdpi.com Such studies are crucial for understanding and predicting the regioselectivity of reactions on the thiophene ring and for exploring the unique reactivity imparted by the cyclopropyl group, such as ring-opening reactions under specific catalytic conditions. researchgate.netchemrxiv.org A thorough mechanistic understanding will enable the rational design of catalysts and reaction conditions to achieve desired chemical transformations with high precision.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Materials Design

For this compound, AI and ML can be applied in several impactful ways:

Predictive Synthesis: ML models, such as graph transformer neural networks, can be trained on reaction data to predict the outcomes of new reactions, including yield and regioselectivity. nih.govdigitellinc.com This reduces the need for extensive trial-and-error experimentation, saving time and resources. aitenea.comnih.gov

Virtual Screening: AI can be used to screen virtual libraries of derivatives of this compound for potential biological activity or specific material properties. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can identify promising candidates for synthesis and testing. nih.gov

De Novo Design: Machine learning algorithms can design entirely new molecules based on the cyclopropylthiophene scaffold, tailored for specific applications in medicine or materials science. aitenea.com This allows for the exploration of a much wider chemical space than is possible through traditional methods alone.

Table 2: Applications of AI/ML in the Chemistry of this compound

| Application Area | AI/ML Tool/Technique | Objective | References |

|---|---|---|---|

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Identify optimal and sustainable synthetic routes. | aitenea.com |

| Reaction Optimization | Machine Learning Models (e.g., GTNNs) | Predict reaction yields and regioselectivity to minimize experimentation. | digitellinc.com |

| Drug Discovery | QSAR, Virtual Screening | Identify derivatives with high potential biological activity against specific targets. | nih.govnih.gov |

| Materials Science | Predictive Modeling | Design novel polymers or organic materials with specific electronic or optical properties. | aitenea.com |

Expansion of Applications in Emerging Areas of Chemical Science and Technology

The thiophene nucleus is a privileged scaffold in both medicinal chemistry and materials science. mdpi.com Thiophene derivatives are integral to numerous pharmaceuticals and are widely used in the development of organic electronic materials like organic field-effect transistors (OFETs) and solar cells. nih.govmdpi.com The unique electronic properties and structural features of this compound make it an attractive building block for creating novel functional molecules and materials.

Future research should focus on leveraging this scaffold to address challenges in emerging fields:

Organic Electronics: The aldehyde group can be readily transformed into various functional groups, enabling the synthesis of new conjugated polymers and small molecules for use in organic electronics. The cyclopropyl group can influence molecular packing and electronic properties, potentially leading to materials with enhanced performance.

Medicinal Chemistry: The cyclopropylthiophene moiety can be incorporated into new chemical entities to explore its potential as a pharmacophore. researchgate.net Given the broad biological activities of thiophene derivatives, new compounds based on this structure could yield novel therapeutic agents. nih.govmdpi.com

Asymmetric Catalysis: Chiral derivatives of the cyclopropylthiophene system could be explored as ligands in asymmetric catalysis, an area where thiophene-based structures have shown significant promise. rsc.orgrsc.org

The continued exploration of this compound and its derivatives holds considerable promise for advancing fundamental chemical knowledge and developing innovative technologies.

常见问题

Q. Basic

- NMR Spectroscopy : ¹H NMR identifies cyclopropyl protons (δ 0.5–2.0 ppm) and aldehyde protons (δ 9.8–10.2 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~180–190 ppm) and cyclopropyl carbons.

- IR Spectroscopy : A strong absorption band near 1680–1720 cm⁻¹ confirms the aldehyde C=O stretch.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Elemental analysis ensures purity .

How does the cyclopropyl substituent influence the electronic properties of the thiophene ring?

Advanced

The cyclopropyl group acts as an electron-donating substituent via hyperconjugation, stabilizing the π-system of the thiophene ring. This increases electron density at the aldehyde group, enhancing reactivity in nucleophilic additions. Steric hindrance from the cyclopropane may also affect regioselectivity in cross-coupling reactions .

What strategies are effective for functionalizing the aldehyde group in this compound?

Q. Advanced

- Condensation reactions : React with amines to form Schiff bases (e.g., for pharmaceutical intermediates).

- Nucleophilic addition : Grignard reagents or organozinc compounds can yield secondary alcohols.

- Cross-coupling : Use Suzuki-Miyaura or Stille reactions to couple with aryl/heteroaryl boronic acids or stannanes, facilitated by Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) .

How to resolve discrepancies in reported spectroscopic data for this compound?

Q. Data Contradiction Analysis

- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., 2-Thiophenecarboxaldehyde in ).

- Purity assessment : Use HPLC or TLC to rule out impurities.

- Database references : Consult NIST Chemistry WebBook () for standardized spectral data.

What are the applications of this compound in materials science?

Q. Advanced

- Organic electronics : Serves as a precursor for π-conjugated polymers in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

- Coordination chemistry : The aldehyde group can chelate metal ions for catalytic or sensor applications.

- Luminescent materials : Derivatives with carbazole or diphenylamine groups exhibit optoelectronic properties .

How to optimize reaction yields in cross-coupling reactions involving this compound?

Q. Advanced

- Catalyst optimization : Use Pd(PPh₃)₄ or PdCl₂(dppf) for improved efficiency.

- Solvent/base selection : Toluene or THF with K₂CO₃ enhances stability of intermediates.

- Temperature control : Maintain reflux conditions (80–110°C) for Suzuki couplings. reports yields >80% under these conditions .

What are the recommended storage conditions for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。